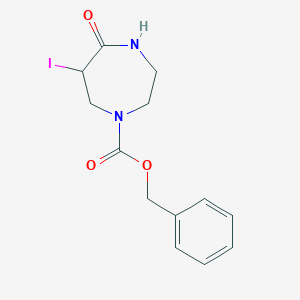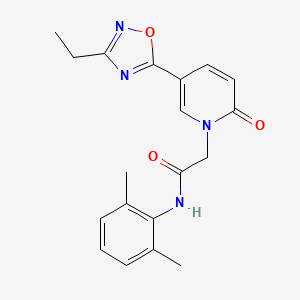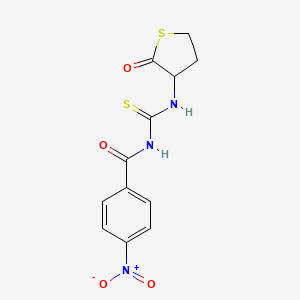![molecular formula C16H15FN4O2 B2494203 5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-90-5](/img/structure/B2494203.png)
5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical "5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" falls into a class of compounds known for their interesting chemical and physical properties, with relevance in various scientific and medicinal research fields.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, including the reaction of alkylamides in liquid ammonia with an oxidizing agent, leading to amino derivatives, and subsequent hydrolysis for specific derivatives. This process indicates a regioselective amination of condensed pyrimidines (A. Gulevskaya et al., 1994). Another method involves reacting 4-methyl-2-aminopyridine with diethyl malonate, followed by condensation with amino components to prepare substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones (A. Rauf et al., 2010).
Molecular Structure Analysis
The molecular structure of related pyrido[2,3-d]pyrimidine derivatives has been elucidated using X-ray analysis, revealing specific conformational features and intermolecular hydrogen bonding forming a three-dimensional network, which can infer the behavior of the target compound (Jie-Xing Zhou et al., 2007).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidines participate in various chemical reactions, leading to a wide range of derivatives. These reactions include halogenation, aminomethylation, acylation, and azo coupling, demonstrating the compound's versatility in chemical synthesis (E. B. Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly, as evidenced by the broad range in solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values. This diversity indicates that slight modifications in the structure can greatly influence the compound's biopharmaceutical properties (M. Jatczak et al., 2014).
Aplicaciones Científicas De Investigación
Anticonvulsant and Antidepressant Activities
Research has shown that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant anticonvulsant and antidepressant properties. Specifically, a study by Zhang et al. (2016) found that some derivatives were more efficient than the reference drug carbamazepine in anticonvulsant activity and possessed potent antidepressant properties similar to those of fluoxetine (Zhang, Wang, Wen, Li, & Quan, 2016).
Synthesis and Chemical Reactions
Various methods have been developed to synthesize and modify pyrido[2,3-d]pyrimidine derivatives. Su and Watanabe (1982, 1984) described novel reactions and syntheses for these compounds, providing insights into the chemical behavior and potential applications of these derivatives (Su & Watanabe, 1982); (Su & Watanabe, 1984).
Urease Inhibition
Compounds based on pyrido[2,3-d]pyrimidine have been investigated for their urease inhibition properties. Rauf et al. (2010) found that certain derivatives exhibited significant urease inhibition activity, indicating potential applications in the treatment of diseases related to urease (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Crystallography and Molecular Structures
Studies on the crystal structures of pyrido[2,3-d]pyrimidine derivatives have been conducted. Trilleras et al. (2009) explored the molecular structures of these compounds, which can provide valuable information for the development of new drugs and materials (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Herbicidal Activities
These compounds have also been evaluated for their herbicidal activities. Huazheng (2013) synthesized pyrimidine derivatives and found that some showed good herbicidal activities, suggesting their potential use in agriculture (Huazheng, 2013).
Mecanismo De Acción
Target of Action
The primary target of F2455-0523 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
F2455-0523 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of F2455-0523’s action is significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-20-14-13(15(22)21(2)16(20)23)12(7-8-18-14)19-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOCZWWFBHXESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)
![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)




![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)